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Compound of Interest

Compound Name:
Ethyl 2-

hydroxycyclopentanecarboxylate

Cat. No.: B158189 Get Quote

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Diese Anwendungs- und Protokollhinweise beschreiben ein detailliertes zweistufiges Verfahren

zur Synthese von Ethyl-2-hydroxycyclopentancarboxylat. Die Methode nutzt die Dieckmann-

Kondensation von Diethyladipat zur Bildung des Zwischenprodukts Ethyl-2-

oxocyclopentancarboxylat, gefolgt von einer chemoselektiven Reduktion zur Gewinnung des

Zielmoleküls. Diese Verbindung ist ein wertvoller Baustein in der organischen Synthese,

insbesondere bei der Entwicklung von pharmazeutischen Wirkstoffen.

Übersicht des Synthesewegs
Die Synthese erfolgt in zwei Hauptschritten:

Dieckmann-Kondensation: Eine intramolekulare Claisen-Kondensation von Diethyladipat

unter Verwendung einer starken Base wie Natriumethanolat, um den cyclischen β-Ketoester

Ethyl-2-oxocyclopentancarboxylat zu erzeugen.

Reduktion: Die selektive Reduktion der Ketogruppe des β-Ketoesters zu einer

Hydroxylgruppe mittels Natriumborhydrid (NaBH₄), was zu Ethyl-2-

hydroxycyclopentancarboxylat führt.
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Experimentelle Protokolle
Stufe 1: Dieckmann-Kondensation von Diethyladipat
Dieses Protokoll beschreibt die Cyclisierung von Diethyladipat zu Ethyl-2-

oxocyclopentancarboxylat. [[1][2]]

Materialien und Reagenzien:

Diethyladipat

Natriumethanolat

Toluol (wasserfrei)

Salzsäure (HCl), 30%ige wässrige Lösung

Wasserfreies Natriumsulfat (Na₂SO₄)

Rotationsverdampfer

Heizmantel mit Magnetrührer

Rückflusskühler und Tropftrichter

Protokoll:

In einem trockenen 2-Liter-Dreihalskolben, der mit einem Rückflusskühler, einem

mechanischen Rührer und einem Tropftrichter ausgestattet ist, werden 200 ml Toluol und

20,6 g (0,898 mol) Natrium gegeben.

Die Mischung wird unter Rühren zum Rückfluss erhitzt, bis das Natrium als feiner Sand

dispergiert ist.

Die Suspension wird auf 90 °C abgekühlt und es werden weitere 500 ml Toluol zugegeben.

Eine Mischung aus 150 ml (0,749 mol) Diethyladipat, 5 ml wasserfreiem Ethanol und 60 ml

Toluol wird langsam über einen Zeitraum von etwa 1 Stunde zugetropft.
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Die Reaktionsmischung wird weitere 6 Stunden bei 90 °C gerührt.

Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und

vorsichtig mit 30%iger Salzsäure neutralisiert, bis der pH-Wert sauer ist.

Die organische Phase wird abgetrennt, mit Wasser gewaschen und über wasserfreiem

Natriumsulfat getrocknet.

Das Lösungsmittel wird unter reduziertem Druck am Rotationsverdampfer entfernt.

Das Rohprodukt, Ethyl-2-oxocyclopentancarboxylat, wird durch Vakuumdestillation gereinigt.

Quantitative Daten für die Dieckmann-Kondensation

Parameter Wert Referenz

Ausgangsmaterial Diethyladipat [3]

Base Natrium in Toluol/Ethanol [3]

Lösungsmittel Toluol [3]

Reaktionstemperatur 90 °C bis Rückfluss [3]

Reaktionszeit 7 Stunden [3]

Ausbeute ca. 50-60% [3]

Siedepunkt des Produkts 115–120 °C bei 10 mmHg [3]

Stufe 2: Reduktion von Ethyl-2-
oxocyclopentancarboxylat
Dieses Protokoll beschreibt die Reduktion des Ketoesters zu dem entsprechenden

Hydroxyester.

Materialien und Reagenzien:

Ethyl-2-oxocyclopentancarboxylat
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Natriumborhydrid (NaBH₄)

Methanol (MeOH) oder Ethanol (EtOH)

Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung

Ethylacetat

Wasserfreies Natriumsulfat (Na₂SO₄)

Rotationsverdampfer

Magnetrührer

Protokoll:

In einem 500-ml-Rundkolben, der mit einem Magnetrührer ausgestattet ist, wird eine Lösung

von Ethyl-2-oxocyclopentancarboxylat (z. B. 10 g, 64 mmol) in 200 ml Methanol oder Ethanol

hergestellt.

Der Kolben wird in ein Eisbad gestellt, um die Lösung auf 0 °C abzukühlen.

Natriumborhydrid (z. B. 3,6 g, 96 mmol) wird langsam in kleinen Portionen zu der gekühlten

Lösung gegeben, wobei die Temperatur unter 10 °C gehalten wird.

Nach vollständiger Zugabe wird die Reaktionsmischung 1-2 Stunden bei 0 °C und dann

weitere 2-3 Stunden bei Raumtemperatur gerührt.

Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) überwacht.

Nach Abschluss der Reaktion wird die Mischung vorsichtig mit gesättigter wässriger

Ammoniumchlorid-Lösung abgeschreckt.

Das organische Lösungsmittel wird am Rotationsverdampfer entfernt.

Der wässrige Rückstand wird dreimal mit Ethylacetat extrahiert.
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Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über

wasserfreiem Natriumsulfat getrocknet und filtriert.

Das Lösungsmittel wird unter reduziertem Druck entfernt, um das Rohprodukt Ethyl-2-

hydroxycyclopentancarboxylat zu erhalten, das bei Bedarf weiter aufgereinigt werden kann.

Quantitative Daten für die Reduktion

Parameter Wert

Ausgangsmaterial Ethyl-2-oxocyclopentancarboxylat

Reduktionsmittel Natriumborhydrid (NaBH₄)

Lösungsmittel Methanol oder Ethanol

Reaktionstemperatur 0 °C bis Raumtemperatur

Reaktionszeit 3-5 Stunden

Ausbeute Typischerweise hoch (>90%)

Visualisierungen
Mechanismus der Dieckmann-Kondensation
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Mechanismus der Dieckmann-Kondensation

Schritt 1: Enolatbildung
Schritt 2: Intramolekularer Angriff Schritt 3: Eliminierung

Schritt 4: Protonierung

Diethyladipat EnolatDeprotonierung am α-C

Tetraedrisches Zwischenprodukt

Nukleophiler Angriff

Base (z.B. EtO⁻)

Ethyl-2-oxocyclopentancarboxylat-Enolat

Abspaltung von EtO⁻

EtOH

Ethyl-2-oxocyclopentancarboxylat

Ansäuern

H₃O⁺

Click to download full resolution via product page

Abbildung 1: Schematische Darstellung des Mechanismus der Dieckmann-Kondensation.
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Experimenteller Arbeitsablauf

Stufe 1: Dieckmann-Kondensation

Stufe 2: Reduktion

Diethyladipat + Base

Rückfluss in Toluol

Neutralisation & Extraktion

Ethyl-2-oxocyclopentancarboxylat

Reduktion mit NaBH₄ in MeOH/EtOH

Quenchen & Extraktion

Ethyl-2-hydroxycyclopentancarboxylat

Click to download full resolution via product page

Abbildung 2: Vereinfachter Arbeitsablauf für die zweistufige Synthese.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Dieckmann condensation of diethyl adipate was carried class 12 chemistry CBSE
[vedantu.com]

2. fiveable.me [fiveable.me]

3. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents
[patents.google.com]

To cite this document: BenchChem. [Anwendungs- und Protokollhinweise: Synthese von
Ethyl-2-hydroxycyclopentancarboxylat mittels Dieckmann-Kondensation]. BenchChem,
[2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b158189#dieckmann-condensation-for-ethyl-2-
hydroxycyclopentanecarboxylate-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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